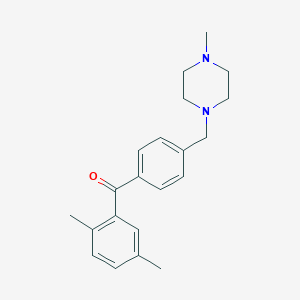

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

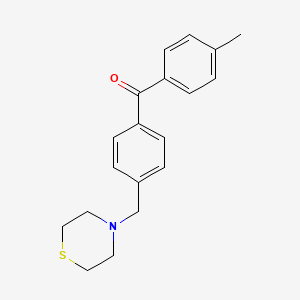

The compound “5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine” belongs to a class of organic compounds known as thiadiazoles. Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom. The presence of the 2-chlorophenyl group indicates that this compound also contains a phenyl ring (a variant of a benzene ring) with a chlorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic aromaticity of the thiadiazole and phenyl rings .Scientific Research Applications

Synthesis and Antimicrobial Agents

5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Antiviral Activity

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and some have displayed anti-tobacco mosaic virus activity, showcasing their potential in antiviral applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Vibrational Analysis and Molecular Structure

Studies on ibuprofen-thiadiazole hybrid compounds, specifically 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride, have been conducted to understand their vibrational analysis and molecular structure, which are crucial in the development of pharmaceuticals (Channar, Saeed, Larik, Bolte, & Erben, 2019).

Insecticidal Activity

Research has been conducted on new 1,3,4-thiadiazole derivatives for their potential insecticidal activity, particularly against cotton leafworm (Spodoptera littoralis), showing promising results in agricultural applications (Ismail, Madkour, Salem, Mohamed, & Aly, 2021).

Structural Analysis and Nonlinear Optical (NLO) Materials

The structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been characterized, with a focus on its potential application as a nonlinear optical (NLO) material, which is significant in the field of photonic technologies (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).

Synthesis of Hybrid Compounds

The synthesis of novel hybrid compounds involving 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine has been explored, which can lead to new chemical entities with varied biological activities (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).

properties

IUPAC Name |

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-2-12-10-14-13-9(15-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHDSXBCZDJNDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359490.png)

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone](/img/structure/B1359491.png)

![2,3-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359492.png)

![2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359493.png)

![2,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359494.png)

![3,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359495.png)

![3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359496.png)

![Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate](/img/structure/B1359498.png)